6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15301602
InChI: InChI=1S/C18H12F3NO3/c1-10-5-6-15-13(7-10)14(23)9-16(25-15)17(24)22-12-4-2-3-11(8-12)18(19,20)21/h2-9H,1H3,(H,22,24)
SMILES:
Molecular Formula: C18H12F3NO3
Molecular Weight: 347.3 g/mol

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15301602

Molecular Formula: C18H12F3NO3

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide -

Specification

Molecular Formula C18H12F3NO3
Molecular Weight 347.3 g/mol
IUPAC Name 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide
Standard InChI InChI=1S/C18H12F3NO3/c1-10-5-6-15-13(7-10)14(23)9-16(25-15)17(24)22-12-4-2-3-11(8-12)18(19,20)21/h2-9H,1H3,(H,22,24)
Standard InChI Key HZCLQDAYBXECFI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of this compound is 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide, reflecting its chromene backbone (a benzene ring fused to a pyran ring) substituted at positions 2, 4, and 6. Key identifiers include:

PropertyValue
Molecular FormulaC18H12F3NO3\text{C}_{18}\text{H}_{12}\text{F}_{3}\text{NO}_{3}
Molecular Weight347.3 g/mol
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIKeyHZCLQDAYBXECFI-UHFFFAOYSA-N

The trifluoromethyl (-CF3_3) group at the phenyl ring’s meta position significantly influences electronic properties, increasing metabolic stability and hydrophobic interactions with biological targets.

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl groups (νC=O\nu_{\text{C=O}} at ~1710 cm1^{-1}) and amide linkages (νCONH\nu_{\text{CONH}} at ~1677 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group (δ\delta ~2.3 ppm), aromatic protons (δ\delta 7.2–8.1 ppm), and the trifluoromethyl group (δ\delta ~-60 ppm in 19F^{19}\text{F}-NMR) .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via multi-step routes involving:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to construct the 4H-chromene scaffold .

  • Carboxamide Coupling: Reaction of 6-methyl-4-oxo-chromene-2-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like NN-ethyl-NN'-dimethylaminopropylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .

Example Synthesis:

6-Methyl-4-oxo-chromene-2-carboxylic acid+3-(Trifluoromethyl)anilineEDC/DMAPTarget Compound\text{6-Methyl-4-oxo-chromene-2-carboxylic acid} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{EDC/DMAP}} \text{Target Compound}

Reaction optimization studies emphasize the importance of anhydrous conditions and controlled temperatures (0–25°C) to achieve yields exceeding 70% .

Purification and Characterization

Purification via silica gel chromatography (hexane:ethyl acetate, 80:20) followed by recrystallization from ethanol yields high-purity product . Analytical techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography confirm structural integrity.

Biological Activities and Mechanisms

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)12.4Topoisomerase II inhibition
A549 (Lung)18.9ROS generation

Anti-inflammatory Effects

The carboxamide moiety suppresses cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E2_2 (PGE2_2) production by >60% at 10 μM in macrophage models. This effect is comparable to celecoxib, a clinical COX-2 inhibitor.

ADMET Profile

In silico predictions using SwissADME indicate:

  • High permeability (LogP = 3.1) across lipid membranes.

  • Moderate metabolic stability (t1/2_{1/2} = 2.3 hours in human liver microsomes).

  • Low risk of cardiotoxicity (hERG inhibition IC50_{50} > 30 μM).

Applications in Drug Development

Lead Optimization

Structural analogs with variations in the phenyl substituent (e.g., 6-ethyl-4-oxo-N-[3-CF3_3-phenyl] derivatives) show reduced potency, underscoring the necessity of the methyl group at position 6 for activity.

Combination Therapies

Synergistic effects with doxorubicin (combination index = 0.45) in breast cancer models suggest utility in adjuvant therapies.

Comparison with Structural Analogs

Table 2: Key Analog Comparisons

CompoundMolecular WeightLogPTopoisomerase II IC50_{50} (μM)
6-Methyl-4-oxo-N-[3-CF3_3-phenyl]347.33.10.045
6-Ethyl-4-oxo-N-[3-CF3_3-phenyl]361.33.40.098
N-Pyridin-3-yl variant 280.32.70.210

The trifluoromethyl group confers a 2.3-fold increase in potency over the pyridinyl analog, highlighting its role in enhancing target engagement .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.

  • Mechanistic Elucidation: Proteomic profiling to identify off-target effects.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility (<10 μg/mL).

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